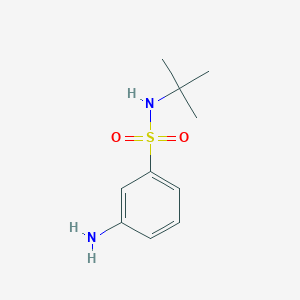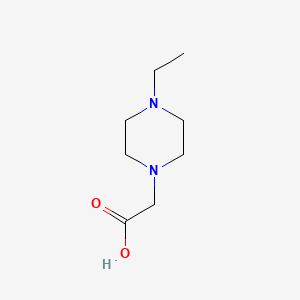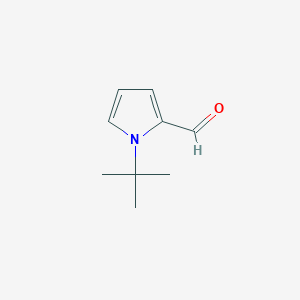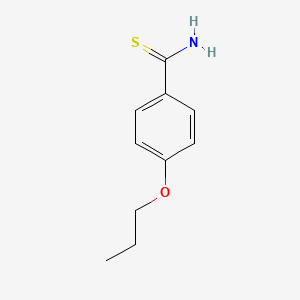
4-Propoxybenzene-1-carbothioamide
Overview
Description
The compound 4-Propoxybenzene-1-carbothioamide is a derivative of benzene carbothioamide, which is a class of compounds known for their potential biological activities. Although the provided papers do not directly discuss 4-Propoxybenzene-1-carbothioamide, they do provide insights into related compounds and their synthesis, molecular structure, and responsiveness to stimuli, which can be extrapolated to understand the properties and behaviors of 4-Propoxybenzene-1-carbothioamide.
Synthesis Analysis
The synthesis of related compounds involves multi-step processes that typically start from commercially available precursors. For instance, the synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide involves bromination, oxyalkylation, and thioamidation starting from 4-hydroxybenzonitrile. The total yield of this process was reported to be 49.2% . Similarly, the synthesis of 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide was achieved in two steps, starting with a reaction between 1,3-dihydro-2H-1,3-benzimidazole-2-thione and 4-fluorobenzaldehyde, followed by a reaction with thiosemicarbazide . These methods suggest that the synthesis of 4-Propoxybenzene-1-carbothioamide could also be performed through a similar multi-step synthetic route, with an emphasis on optimizing conditions for maximum yield.
Molecular Structure Analysis
The molecular structure of compounds in this class is confirmed using various spectroscopic techniques. For example, the structure of synthesized compounds in the studies was established by NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy . These techniques are crucial for verifying the presence of functional groups and the overall molecular framework, which in the case of 4-Propoxybenzene-1-carbothioamide, would include the propoxy and carbothioamide groups attached to the benzene ring.
Chemical Reactions Analysis
The reactivity of these compounds under different conditions is an important aspect of their analysis. The paper discussing the dual thermo- and light-responsive nanorods indicates that the 4-propoxyazobenzene moiety exhibits rapid photoisomerization upon UV irradiation . This suggests that derivatives like 4-Propoxybenzene-1-carbothioamide may also exhibit specific reactivity under light or temperature stimuli, which could be exploited in applications such as smart materials or drug delivery systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structures. For instance, the presence of the 4-propoxyazobenzene group in poly(N-isopropylacrylamide) leads to a decrease in the lower critical solution temperature (LCST) upon UV irradiation, indicating a change in solubility with temperature and light . This property is significant for applications that require materials to respond to environmental changes. The analysis of 4-Propoxybenzene-1-carbothioamide would likely focus on similar properties, such as solubility, melting point, and responsiveness to external stimuli, which are essential for understanding its potential applications.
Scientific Research Applications
Synthesis and Characterization
- Carbothioamides like 4-Propoxybenzene-1-carbothioamide are important intermediates in the synthesis of various biologically active compounds. For instance, 3-bromo-4-isobutyloxyphenyl carbothioamide, a related compound, has been synthesized as an intermediate for febuxostat, showcasing the role of such compounds in pharmaceutical synthesis (Wang et al., 2016).
- Carbothioamides have been used in the synthesis of novel bi- and triheterocyclic azoles with antimicrobial activities, indicating their utility in developing new therapeutic agents (Demirci et al., 2013).
Biological Evaluation
- Novel thiosemicarbazones, structurally similar to 4-Propoxybenzene-1-carbothioamide, have been synthesized and evaluated for antibacterial and antioxidant activities. Some of these compounds have shown significant inhibition potency against pathogens and possess antioxidant properties (Karaküçük-Iyidoğan et al., 2014).
Chemical Synthesis
- In chemical synthesis, 4-Propoxybenzene-1-carbothioamide-like compounds have been involved in the preparation of aromatic ethers using ultrasonic-assisted phase-transfer catalysis, showcasing their versatility in advanced synthetic methods (Harikumar & Rajendran, 2014).
- Additionally, carbothioamides are key synthons in the synthesis of bis(chromenes) and bis(benzo[f]chromenes) linked to thiazole units, further demonstrating their utility in the creation of complex organic molecules (Sanad & Mekky, 2020).
Solvent-Free Synthesis
- Carbothioamides have also been used in the synthesis of phthalazine derivatives under solvent-free conditions using microwave irradiation, highlighting their role in environmentally friendly chemical processes (Habibi & Marvi, 2007).
Photocatalytic Transformations
- Compounds structurally related to 4-Propoxybenzene-1-carbothioamide have been used in photocatalytic transformations, serving as organophotocatalysts in various organic reactions (Shang et al., 2019).
Safety And Hazards
The safety information available indicates that 4-Propoxybenzene-1-carbothioamide is associated with several hazard statements, including H302, H315, H317, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P272, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P333+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
properties
IUPAC Name |
4-propoxybenzenecarbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NOS/c1-2-7-12-9-5-3-8(4-6-9)10(11)13/h3-6H,2,7H2,1H3,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAZWLBJBNOPJQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30390764 | |
| Record name | 4-propoxybenzene-1-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Propoxybenzene-1-carbothioamide | |
CAS RN |
60758-95-4 | |
| Record name | NSC281622 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281622 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-propoxybenzene-1-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



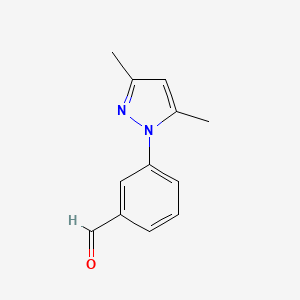
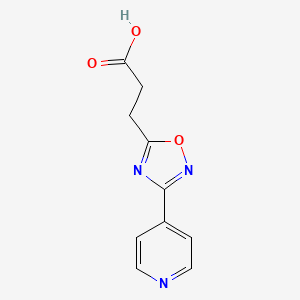
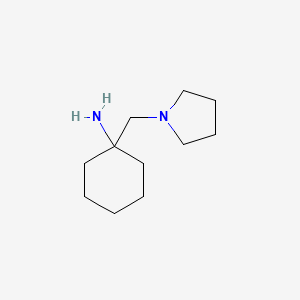
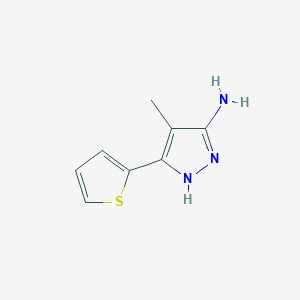
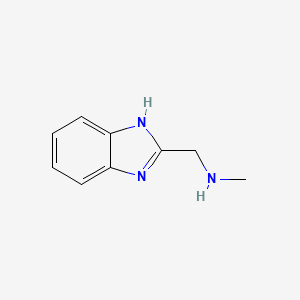
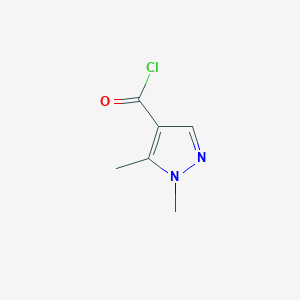
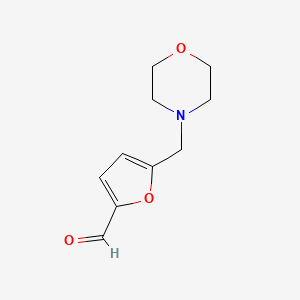
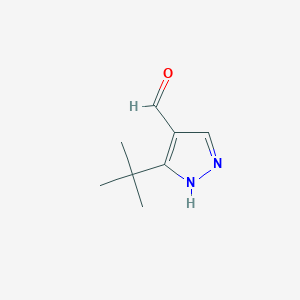
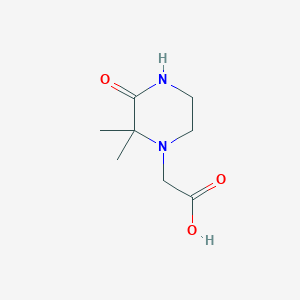
![8a-Methyl-hexahydro-pyrrolo[1,2-a]pyrimidin-6-one](/img/structure/B1274652.png)
![1-[4-(3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methanamine](/img/structure/B1274653.png)
